

# Application Notes and Protocols: Modeling Ceramide Deficiency in 3D Human Skin Equivalents

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## Introduction

Ceramides are essential lipid molecules that constitute a major component of the stratum corneum, the outermost layer of the epidermis.<sup>[1]</sup> They play a critical role in establishing and maintaining the skin's barrier function, which is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the body from external environmental insults.<sup>[1][2]</sup> A deficiency in ceramides, or alterations in their composition, is strongly associated with various skin diseases characterized by a compromised skin barrier, such as atopic dermatitis and psoriasis.<sup>[1][2]</sup>

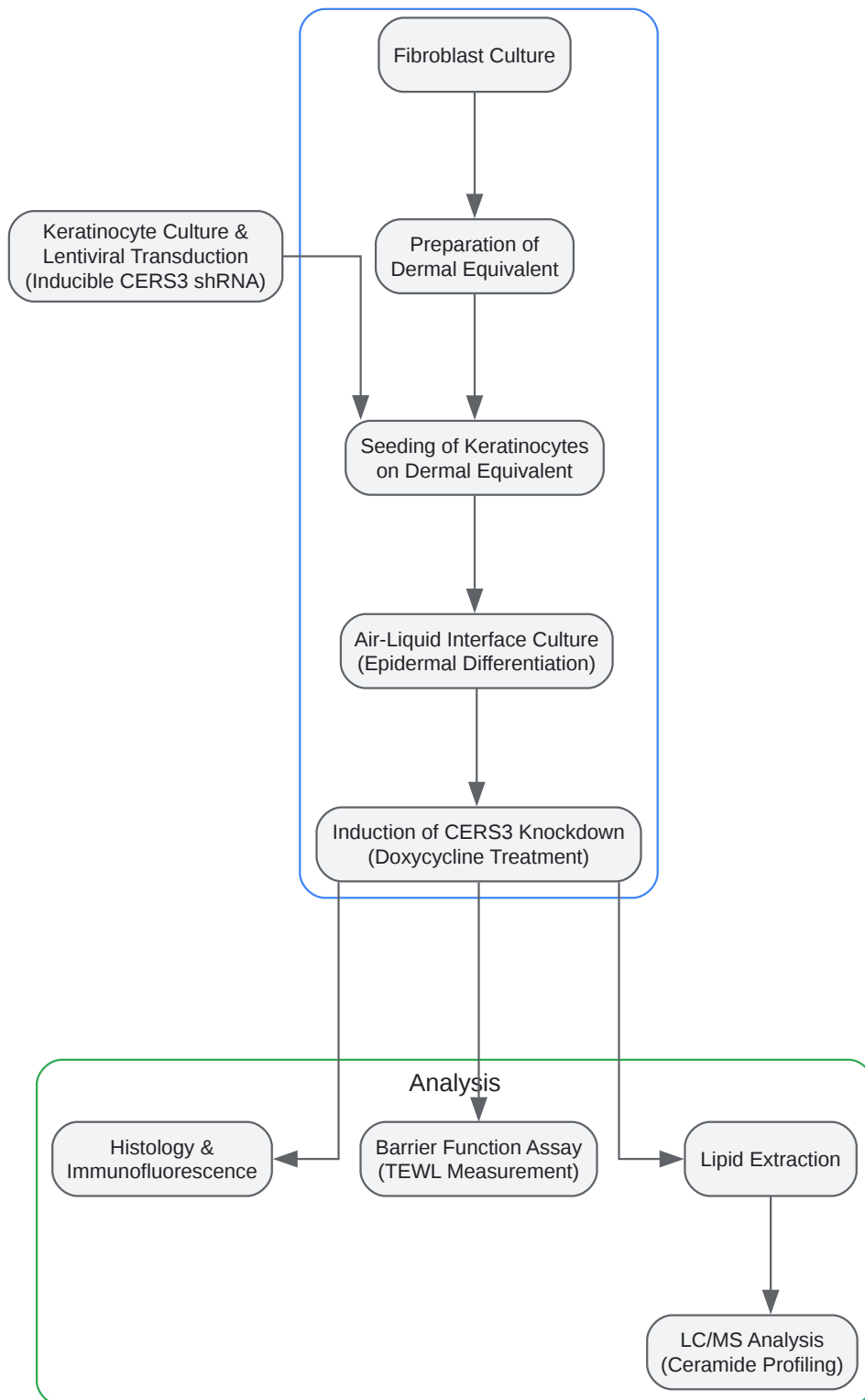
Three-dimensional (3D) human skin equivalents (HSEs) have emerged as powerful in vitro tools that closely mimic the structure and function of native human skin.<sup>[3]</sup> These models, which typically consist of a stratified, differentiated epidermis cultured on a dermal equivalent, provide a relevant platform for studying skin biology, disease pathogenesis, and for the efficacy and safety testing of topical formulations.<sup>[3][4]</sup> By manipulating the ceramide content within these models, researchers can create a robust and tunable system to investigate the specific role of ceramides in skin barrier function and to screen for therapeutic agents aimed at restoring ceramide levels.

This document provides detailed protocols for developing 3D human skin equivalents with a genetically induced ceramide deficiency, and for the subsequent analysis of the model. The primary method described involves the knockdown of Ceramide Synthase 3 (CERS3), an enzyme essential for the synthesis of ultra-long-chain ceramides that are vital for a functional skin barrier.[\[5\]](#)[\[6\]](#)

## Key Experimental Workflows

The overall process for creating and analyzing a ceramide-deficient 3D skin model involves several key stages, from cell culture to detailed molecular analysis.

## Experimental Workflow for Ceramide-Deficient 3D Skin Models

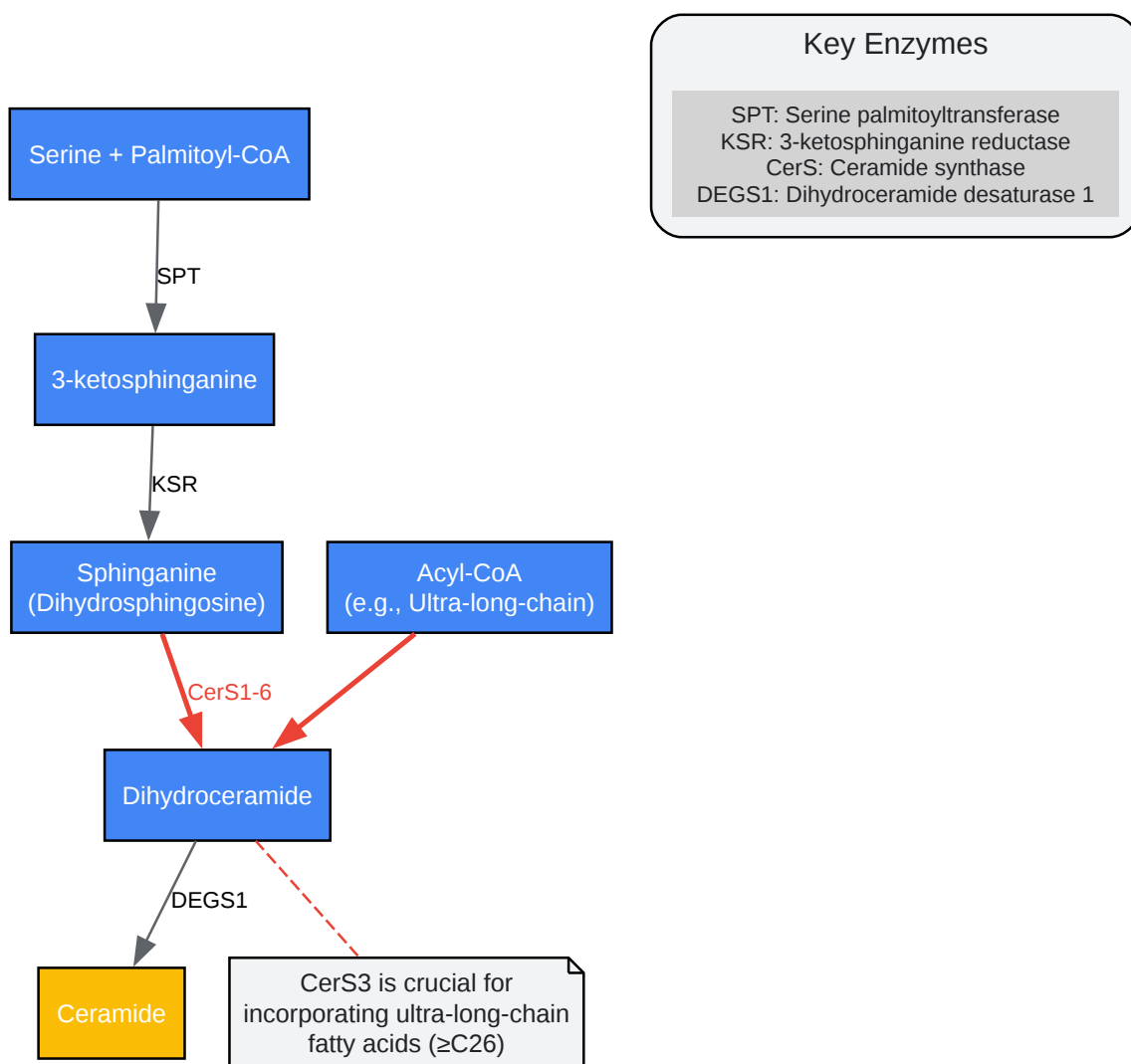
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Caption: Workflow for generating and analyzing ceramide-deficient 3D skin models.

## Signaling Pathway: Ceramide Biosynthesis

Ceramides are synthesized in the skin through several pathways, with the de novo synthesis pathway being critical for establishing the epidermal barrier. This pathway involves a series of enzymatic steps, culminating in the formation of various ceramide species. The enzyme Ceramide Synthase 3 (CERS3) is particularly important for producing the ultra-long-chain ceramides necessary for proper skin barrier function.[5][6]

Simplified de novo Ceramide Synthesis Pathway



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Caption: Simplified overview of the de novo ceramide synthesis pathway in the epidermis.

## Experimental Protocols

### Protocol 1: Generation of 3D Human Skin Equivalents

This protocol describes the generation of a full-thickness skin equivalent using primary human keratinocytes and fibroblasts.[7][8]

Materials:

- Primary Human Epidermal Keratinocytes (PHEK)
- Primary Human Dermal Fibroblasts (PHDF)
- Keratinocyte growth medium[8]
- Fibroblast growth medium[8]
- Rat tail collagen type I
- 12-well cell culture inserts (0.4  $\mu\text{m}$  pore size)
- Skin differentiation medium[7]

Procedure:

- Dermal Equivalent Preparation: a. Culture PHDFs in fibroblast growth medium. b. Prepare a collagen gel mixture containing PHDFs. c. Pipette the collagen/fibroblast mixture into 12-well inserts and allow to polymerize at 37°C.
- Keratinocyte Seeding: a. Culture PHEKs in keratinocyte growth medium. b. Once the dermal equivalents are solidified, seed PHEKs onto the surface of the gel.[7] c. Culture the cells submerged in keratinocyte media for 3 days to allow for the formation of a confluent monolayer.[7]
- Air-Liquid Interface (ALI) Culture: a. Lift the inserts to the air-liquid interface by lowering the medium level so that the keratinocytes are exposed to air while the dermal equivalent remains in contact with the medium.[7] b. Switch to skin differentiation medium. c. Culture for

an additional 10-14 days, changing the medium every other day. This process induces keratinocyte stratification and differentiation, forming a multi-layered epidermis.<sup>[7]</sup>

## Protocol 2: Inducible Knockdown of CERS3

This protocol uses a doxycycline-inducible lentiviral shRNA system to specifically knockdown CERS3 expression in the keratinocytes used to generate the HSEs.<sup>[9][10][11]</sup>

### Materials:

- PHEKs
- Lentiviral particles containing a doxycycline-inducible shRNA targeting CERS3 (and a non-targeting control shRNA).
- Transduction medium
- Puromycin
- Doxycycline

### Procedure:

- **Lentiviral Transduction:** a. Transduce PHEKs with the lentiviral particles at a low multiplicity of infection (MOI) of ~0.3 to ensure a single integration event per cell.<sup>[9]</sup>
- **Selection of Transduced Cells:** a. After transduction, select for cells that have successfully integrated the virus by adding puromycin to the culture medium. The concentration and duration of selection should be optimized for the specific cell line.<sup>[9]</sup>
- **Generation of HSEs with Engineered Keratinocytes:** a. Use the puromycin-selected, transduced PHEKs to generate HSEs as described in Protocol 1.
- **Induction of CERS3 Knockdown:** a. Once the HSEs are established at the air-liquid interface (e.g., after 7 days of ALI culture), add doxycycline to the culture medium to induce the expression of the CERS3-targeting shRNA. b. Maintain the HSEs in doxycycline-containing medium for the remainder of the culture period to sustain the knockdown. A non-targeting control shRNA treated with doxycycline should be used as a control.

## Protocol 3: Analysis of the Ceramide-Deficient HSEs

### A. Histology and Immunofluorescence

#### Procedure:

- Fix the HSEs in 4% paraformaldehyde, embed in paraffin, and section.[8]
- For general morphology, perform Hematoxylin and Eosin (H&E) staining.[12]
- For immunofluorescence, perform antigen retrieval on the sections.
- Incubate with primary antibodies against markers of epidermal differentiation (e.g., Keratin 1, Keratin 14, Loricrin, Filaggrin) and CERS3.[8]
- Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.[8]
- Image the stained sections using a confocal or fluorescence microscope.

### B. Barrier Function Assessment (TEWL)

#### Procedure:

- TEWL is a measure of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.[13]
- Measure TEWL directly on the surface of the HSEs using a TEWL probe (e.g., an open-chamber device).[13]
- Allow the HSEs to equilibrate to room temperature and humidity for at least 30 minutes before measurement.[14]
- Place the probe gently on the surface of the stratum corneum and record the reading once it stabilizes.[14]
- Multiple measurements should be taken for each HSE.[14]

### C. Lipid Extraction and Analysis

#### Procedure:

- **Lipid Extraction:** a. Separate the epidermis from the dermal equivalent. b. Extract total lipids from the epidermis using a solvent mixture, such as a chloroform/methanol solution.[\[15\]](#)[\[16\]](#) c. Sonicate and incubate the samples to ensure complete extraction.[\[15\]](#) d. Separate the organic and aqueous phases by centrifugation.[\[15\]](#) e. Collect the lower organic phase containing the lipids and dry it under nitrogen gas.[\[16\]](#)
- **LC/MS Analysis:** a. Reconstitute the dried lipid extracts in an appropriate solvent for analysis.[\[17\]](#) b. Analyze the ceramide profile using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[\[10\]](#) This technique allows for the separation and quantification of different ceramide classes and individual ceramide species based on their mass-to-charge ratio.[\[18\]](#)

## Data Presentation

The following tables summarize the expected quantitative outcomes from the analysis of ceramide-deficient HSEs compared to control models.

Table 1: Effect of CERS3 Knockdown on Ceramide Composition in HSEs



Ceramide Class	Control HSE (Molar Fraction %)	CERS3 Knockdown HSE (Molar Fraction %)	Fold Change (log2)	p-value
Cer[NH]	~15%	Significantly Reduced	< -1	< 0.05
Cer[NDS]	~10%	Significantly Reduced	< -1	< 0.05
Cer[NP]	~5%	Significantly Reduced	< -1	< 0.05
Cer[EOS]	~1-2%	Significantly Reduced	< -1	< 0.05
Cer[AS]	~20%	No Significant Change	~0	> 0.05
Cer[NS]	~30%	No Significant Change	~0	> 0.05
Cer[AP]	~5%	No Significant Change	~0	> 0.05
Cer[ADS]	~5%	No Significant Change	~0	> 0.05
Cer[AH]	~5%	No Significant Change	~0	> 0.05

Data is representative based on findings from a study using an inducible CERS3 knockdown model.[\[10\]](#)[\[19\]](#) The molar fraction percentages in the control HSE are approximations based on comparisons to human skin.[\[19\]](#)

Table 2: Functional Consequences of Ceramide Deficiency in HSEs

Parameter	Control HSE	CERS3 Knockdown HSE	Expected Outcome
Transepidermal Water Loss (TEWL) (g/m <sup>2</sup> /h)	Low	High	Significantly increased TEWL indicates a compromised skin barrier.[20]
Epidermal Stratification	Normal	Normal	CERS3 knockdown primarily affects lipid composition without altering epidermal structure.[4][10]
Terminal Differentiation Markers (e.g., Loricrin, Filaggrin)	Present	Present	Expression of key differentiation proteins is expected to be unchanged.[4][10]
Ultra-long-chain Ceramides (≥C26)	Present	Absent/Severely Reduced	CERS3 is exclusively required for the synthesis of these ceramides.[5][6]

## Conclusion

The use of 3D human skin equivalents with an inducible knockdown of CERS3 provides a highly relevant and controllable in vitro model of ceramide deficiency.[10] This system allows for detailed investigation into the structural and functional consequences of impaired ceramide synthesis on the skin barrier. The protocols and analytical methods described herein offer a comprehensive framework for researchers and drug development professionals to study the pathogenesis of ceramide-related skin disorders and to evaluate the efficacy of novel therapeutic strategies aimed at restoring skin barrier integrity.

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